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molecular formula C14H9Cl5 B8319006 o,o'-DDT CAS No. 6734-84-5

o,o'-DDT

Cat. No. B8319006
M. Wt: 354.5 g/mol
InChI Key: RWNHNFLMAFMJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05243110

Procedure details

990 kg of solid 1,1-bis(chlorophenyl)-2,2,2-trichloroethane were charged into the basic aqueous phase emanating from an upstream dehydrochlorination operation. The charging period was 2 hours to avoid the formation of solid masses inside the reactor. 5 kg of dimethylbenzyllaurylammonium chloride were added, while intense stirring was continued for 4 hours at 100°. After 1 hour at rest, the aqueous phase was separated off and 268 kg of 50% strength sodium hydroxide were added and the dehydrochlorination was continued with stirring at 100° C. for 10 hours. After dilution with 560 kg of water and 1 hour at rest, the organic phase was drawn off and the aqueous phase was retained for the following operation. The organic phase was then washed 3 times with 250 kg of a 1N solution of sulfuric acid and 879 kg of 1,1-bis(chlorophenyl)-2,2-dichloroethylene were obtained.
[Compound]
Name
solid
Quantity
990 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 kg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[Cl:19])[C:9](Cl)([Cl:11])[Cl:10].[Cl-].C[NH+](C)CCCCCCCCCCCCCC1C=CC=CC=1>>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[Cl:19])=[C:9]([Cl:10])[Cl:11] |f:1.2|

Inputs

Step One
Name
solid
Quantity
990 kg
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1)C(C(Cl)(Cl)Cl)C1=C(C=CC=C1)Cl
Step Two
Name
Quantity
5 kg
Type
reactant
Smiles
[Cl-].C[NH+](CCCCCCCCCCCCCC1=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
while intense stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued for 4 hours at 100°
Duration
4 h
WAIT
Type
WAIT
Details
After 1 hour at rest
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the aqueous phase was separated off
ADDITION
Type
ADDITION
Details
268 kg of 50% strength sodium hydroxide were added
STIRRING
Type
STIRRING
Details
with stirring at 100° C. for 10 hours
Duration
10 h
CUSTOM
Type
CUSTOM
Details
with 560 kg of water and 1 hour
Duration
1 h
WASH
Type
WASH
Details
The organic phase was then washed 3 times with 250 kg of a 1N solution of sulfuric acid

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=CC=C1)C(=C(Cl)Cl)C1=C(C=CC=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 879 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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